molecular formula C22H18N2O B12541638 Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- CAS No. 821784-08-1

Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12541638
CAS No.: 821784-08-1
M. Wt: 326.4 g/mol
InChI Key: IHPGDNDKTUQKJU-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The specific structure of this compound includes a phenol group, a pyridine ring, and a naphthalene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the pyridine ring and the phenol group. Common reagents used in these reactions include naphthalene, pyridine, and phenol, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.

    Naphthol: Contains a naphthalene ring with a hydroxyl group.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

Uniqueness

Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- is unique due to its complex structure, which combines elements of phenol, naphthalene, and pyridine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

821784-08-1

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-[5-(naphthalen-2-ylmethylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C22H18N2O/c25-22-9-7-18(8-10-22)20-12-21(15-23-14-20)24-13-16-5-6-17-3-1-2-4-19(17)11-16/h1-12,14-15,24-25H,13H2

InChI Key

IHPGDNDKTUQKJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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